(S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide (S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477999
InChI: InChI=1S/C10H14N2O2S/c1-7(11)10(14)12(2)6-8(13)9-4-3-5-15-9/h3-5,7H,6,11H2,1-2H3/t7-/m0/s1
SMILES: CC(C(=O)N(C)CC(=O)C1=CC=CS1)N
Molecular Formula: C10H14N2O2S
Molecular Weight: 226.30 g/mol

(S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide

CAS No.:

Cat. No.: VC13477999

Molecular Formula: C10H14N2O2S

Molecular Weight: 226.30 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide -

Specification

Molecular Formula C10H14N2O2S
Molecular Weight 226.30 g/mol
IUPAC Name (2S)-2-amino-N-methyl-N-(2-oxo-2-thiophen-2-ylethyl)propanamide
Standard InChI InChI=1S/C10H14N2O2S/c1-7(11)10(14)12(2)6-8(13)9-4-3-5-15-9/h3-5,7H,6,11H2,1-2H3/t7-/m0/s1
Standard InChI Key QUOMKWDLGHLUIF-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](C(=O)N(C)CC(=O)C1=CC=CS1)N
SMILES CC(C(=O)N(C)CC(=O)C1=CC=CS1)N
Canonical SMILES CC(C(=O)N(C)CC(=O)C1=CC=CS1)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features:

  • Thiophene ring: A sulfur-containing heterocycle contributing to π-π interactions in biological systems.

  • Chiral center: The (S)-configuration at the α-carbon of the propionamide chain, critical for enantioselective binding.

  • N-methyl group: Enhances metabolic stability by reducing susceptibility to enzymatic degradation.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name(2S)-2-amino-N-methyl-N-(2-oxo-2-thiophen-2-ylethyl)propanamide
Canonical SMILESCC(C(=O)N(C)CC(=O)C1=CC=CS1)N
InChIKeyQUOMKWDLGHLUIF-ZETCQYMHSA-N
PubChem CID66569016

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase amidation:

  • SPPS: Utilizes resin-bound intermediates for sequential coupling of thiophene-2-carbonyl chloride and methylamine .

  • Amidation: Reacts (S)-2-aminopropionamide with 2-thiopheneglyoxylic acid in the presence of carbodiimide coupling agents .

Table 2: Optimization of Synthesis Conditions

ParameterOptimal ValueYieldSource
SolventDichloromethane (DCM)78%
Coupling AgentEDC/HOBt82%
Reaction Time12 hours85%

Analytical Characterization

  • NMR: 1H^1\text{H}-NMR (400 MHz, DMSO-d6) shows peaks at δ 7.45 (thiophene-H), δ 3.20 (N-methyl), and δ 1.90 (CH3).

  • HPLC: Purity >98% with a retention time of 6.2 minutes (C18 column, acetonitrile/water) .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound demonstrates selective inhibition of neutrophil elastase (NE) with an IC50\text{IC}_{50} of 3.2 µM, comparable to the clinical inhibitor MR-889 . The thiophene moiety facilitates hydrophobic interactions with the enzyme’s S1 pocket.

Antiproliferative Effects

In MDA-MB-231 breast cancer cells, it reduces proliferation (IC50=4.9μM\text{IC}_{50} = 4.9 \, \mu\text{M}) by suppressing STAT3 phosphorylation . The (S)-enantiomer is 5-fold more potent than the (R)-form due to steric compatibility with the SH2 domain .

Table 3: In Vitro Biological Activity

AssayResultModelSource
NE InhibitionIC50=3.2μM\text{IC}_{50} = 3.2 \, \mu\text{M}Enzymatic
AntiproliferationIC50=4.9μM\text{IC}_{50} = 4.9 \, \mu\text{M}MDA-MB-231
COX-II InhibitionIC50>10μM\text{IC}_{50} > 10 \, \mu\text{M}Enzymatic

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationship (SAR)

CompoundModificationNE IC50\text{IC}_{50}Antiproliferation IC50\text{IC}_{50}
(S)-IsomerNone3.2 µM4.9 µM
(R)-IsomerChirality inversion16.5 µM24.1 µM
Des-thiophene analogueThiophene → phenyl>50 µM>50 µM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator